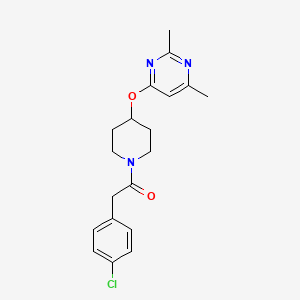
2-(4-Chlorophenyl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H22ClN3O2 and its molecular weight is 359.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
- This compound is synthesized using microwave irradiation, which is a novel and efficient method. It demonstrates significant antibacterial activity, highlighting its potential in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
- Another study confirms its synthesis under microwave conditions and its application in combating bacterial infections, further supporting its role in antibiotic research (Merugu, Ramesh, & Sreenivasulu, 2010).
Structural and Electronic Properties
- The compound's crystal structure and electronic properties have been studied, providing insights into its potential application in developing anticonvulsant drugs (Georges, Vercauteren, Evrard, & Durant, 1989).
Antitumor Activity
- Some derivatives of this compound exhibit potential antitumor activities against breast cancer cells, suggesting its utility in cancer therapy research (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Neuroprotective Activities
- The compound shows promise in neuroprotection against glutamate-induced cell death, which could be significant in treating neurological disorders (Zhong, Gao, Xu, Qi, & Wu, 2020).
Antimicrobial Evaluation
- Its derivatives have been evaluated for antimicrobial activity, reinforcing its potential in addressing microbial resistance issues (Fuloria, Singh, Shaharyar, & Ali, 2009).
Anticancer and Antimicrobial Agents
- Novel derivatives with pyrazole moieties show promising anticancer and antimicrobial activities, which could be crucial in the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-13-11-18(22-14(2)21-13)25-17-7-9-23(10-8-17)19(24)12-15-3-5-16(20)6-4-15/h3-6,11,17H,7-10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYZIAAKBJKNRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
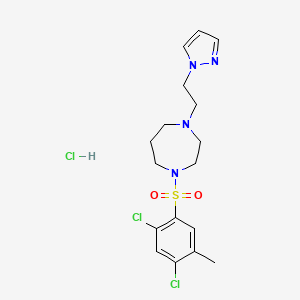
![N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2362228.png)
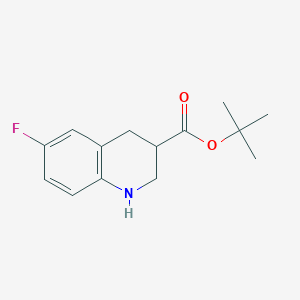
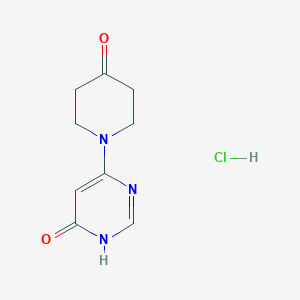

![4-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2362235.png)
![[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2362237.png)
![2-{[1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2362239.png)

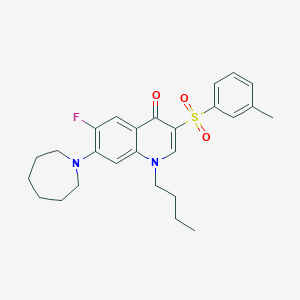
![(2E)-3-oxo-N-(pyrimidin-2-yl)-2-{[(pyrimidin-2-yl)amino]methylidene}butanamide](/img/structure/B2362243.png)
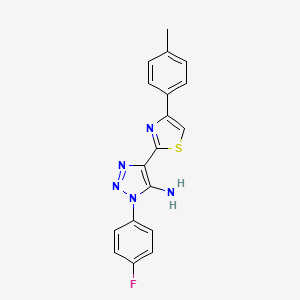
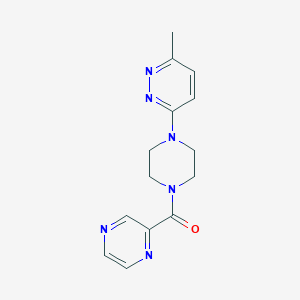
![N-[1-[5-[(4-tert-butylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2362250.png)
